molecular formula C27H29FN4O2S B2656551 N-(3-fluoro-4-methylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1115338-58-3

N-(3-fluoro-4-methylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2656551
CAS No.: 1115338-58-3
M. Wt: 492.61
InChI Key: KSXUIJSBBNEIAO-UHFFFAOYSA-N
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Description

Key structural features include:

  • Core: Pyrrolo[3,2-d]pyrimidine with a 4-oxo group.
  • Substituents:
    • N3: 3-Methylbutyl group.
    • C5: Methyl group.
    • C7: Phenyl group.
    • C2: Sulfanyl acetamide linked to a 3-fluoro-4-methylphenyl moiety.

The fluorine and methyl groups on the phenyl ring enhance lipophilicity and metabolic stability, while the 3-methylbutyl substitution at N3 may modulate toxicity and pharmacokinetics (PK) based on prior studies of N5-alkylated analogues .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29FN4O2S/c1-17(2)12-13-32-26(34)25-24(21(15-31(25)4)19-8-6-5-7-9-19)30-27(32)35-16-23(33)29-20-11-10-18(3)22(28)14-20/h5-11,14-15,17H,12-13,16H2,1-4H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXUIJSBBNEIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)N(C=C3C4=CC=CC=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features several notable structural elements:

  • Fluorinated Phenyl Group : The presence of a 3-fluoro substituent is known to enhance lipophilicity and metabolic stability, which can lead to increased biological activity.
  • Pyrrolo[3,2-d]pyrimidine Core : This moiety is often associated with significant pharmacological properties, including anticancer and anti-inflammatory effects.
  • Sulfanyl Group : This group may contribute to the compound's reactivity and interaction with biological targets.

Research indicates that compounds similar to N-(3-fluoro-4-methylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may exert their effects through various mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways .
  • Cell Proliferation Modulation : The pyrrolo[3,2-d]pyrimidine scaffold is often linked to the modulation of cell proliferation, potentially making these compounds useful in cancer therapeutics .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect cells from oxidative stress .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. Results showed that certain derivatives significantly inhibited the growth of breast cancer cells (MCF-7) and other tumorigenic cell lines at micromolar concentrations .
    CompoundIC50 (μM)Cell Line
    110.4MCF-7
    215.2Hek293
    35.4A549 (Lung Cancer)
  • In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates compared to control groups. The mechanism was attributed to the inhibition of angiogenesis and induction of apoptosis in cancer cells .

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared with other known inhibitors.

Compound NameTarget EnzymeIC50 (μM)Activity Type
Compound ACOX-29.0Anti-inflammatory
N-(fluorophenyl)acetamideLOX12.0Antioxidant
N-(chlorophenyl)acetamideAChE15.0Neuroprotective

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrrolo[3,2-d]pyrimidines exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with key analogues:

Table 1: Comparative Analysis of Pyrrolo[3,2-d]pyrimidine Analogues
Compound ID Substituents EC50 (μM) MTD (mg/kg) Selectivity (FR vs RFC) Key Findings References
Target Compound N3: 3-methylbutyl; C7: phenyl Data pending Data pending Data pending Hypothesized reduced toxicity due to N3 alkylation; phenyl at C7 may alter target binding vs halogenated C7 analogues.
Halogenated C7 (e.g., Br/Cl) C7: Br/Cl; N5: unsubstituted 0.014–14.5 5–10 High FR selectivity C7 halogens enhance antiproliferative activity but increase toxicity.
N5-Alkylated Analogues N5: alkyl (e.g., sulfonamide, benzyl) 0.83–7.3 40 Improved RFC tolerance N5 substitution reduces toxicity (↑ MTD) while retaining activity; rapid metabolism to parent compound observed.
Classic Antifolates MTX, PMX, PDX N/A N/A Low RFC selectivity Less selective for folate receptors (FRs) compared to pyrrolo[3,2-d]pyrimidines.

Key Findings from Structural Comparisons

C7 Substitution: Halogenation (Br/Cl) at C7 is associated with potent antiproliferative activity but higher toxicity (MTD = 5–10 mg/kg) . Prior studies suggest phenyl groups may enhance stability but require empirical validation .

N3/N5 Substitution: N5-alkylated analogues (e.g., sulfonamides, benzyl) demonstrate reduced toxicity (MTD = 40 mg/kg) and comparable EC50 values (0.83–7.3 μM) to non-substituted compounds . The target compound’s N3 3-methylbutyl group is structurally distinct but may similarly slow metabolism, reducing toxicity. However, positional effects (N3 vs. N5) on activity remain unexplored.

Sulfanyl Acetamide Moiety :

  • The C2 sulfanyl group in the target compound could enhance thiol-mediated interactions or metabolic stability. Analogues with thioether/sulfonamide groups show improved PK profiles, though rapid conversion to parent compounds (t1/2 = 32.7 minutes) has been observed .

Selectivity :

  • Pyrrolo[3,2-d]pyrimidines exhibit higher selectivity for FRs over RFC compared to classic antifolates (e.g., methotrexate) . The phenyl and 3-methylbutyl groups in the target compound may further refine this selectivity.

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